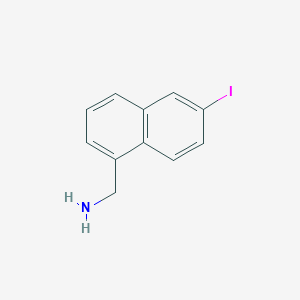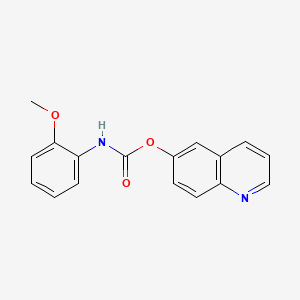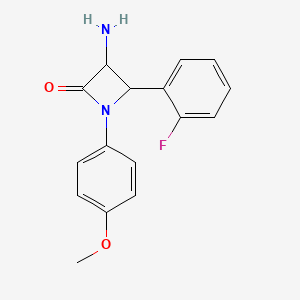![molecular formula C13H10Cl2N4 B11837933 6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine CAS No. 924904-12-1](/img/structure/B11837933.png)
6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a chloromethylphenyl group at the 7th position of the purine ring.
Vorbereitungsmethoden
The synthesis of 6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .
Analyse Chemischer Reaktionen
6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may interfere with the JAK-STAT signaling pathway, which is involved in cell division and immune responses .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine can be compared with other purine derivatives such as:
- 6-Chloro-9-cyclopentyl-9H-purine
- 6-Chloro-8-methyl-9H-purine
- 6-Chloro-9-isopropyl-9H-purine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
924904-12-1 |
|---|---|
Molekularformel |
C13H10Cl2N4 |
Molekulargewicht |
293.15 g/mol |
IUPAC-Name |
6-chloro-7-[[3-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H10Cl2N4/c14-5-9-2-1-3-10(4-9)6-19-8-18-13-11(19)12(15)16-7-17-13/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
PNSXRFFIYAVJKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CCl)CN2C=NC3=C2C(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


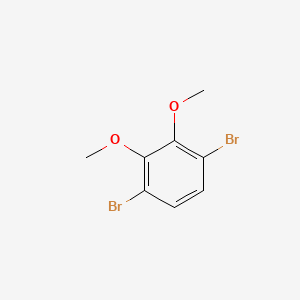
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)


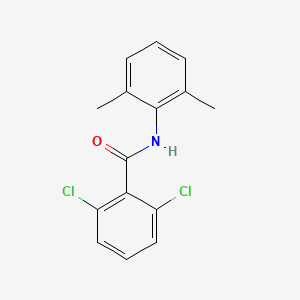


![Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B11837900.png)
